molecular formula C9H9ClN2O B14909829 (S)-6-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

(S)-6-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B14909829
M. Wt: 196.63 g/mol
InChI Key: PWSMFPODKQXVKB-YFKPBYRVSA-N
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Description

(S)-6-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a dihydroquinoxalinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups replacing the chlorine atom or modifying the dihydroquinoxaline structure.

Scientific Research Applications

Chemistry

In chemistry, (S)-6-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex quinoxaline derivatives. These derivatives are valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacteria and cancer cells.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They are investigated as potential drug candidates for treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of (S)-6-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of certain cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cancer cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinoxaline: Lacks the methyl and dihydro groups.

    3-Methylquinoxaline: Lacks the chlorine and dihydro groups.

    6-Chloro-3-methylquinoxaline: Lacks the dihydro group.

Uniqueness

(S)-6-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of its chlorine, methyl, and dihydroquinoxalinone structure. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above. Its unique structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

(3S)-6-chloro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9ClN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m0/s1

InChI Key

PWSMFPODKQXVKB-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C(=O)NC2=C(N1)C=C(C=C2)Cl

Canonical SMILES

CC1C(=O)NC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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